methyl [7-(1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate
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Overview
Description
METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that features a benzodioxole moiety fused with a thiazolopyridine ring system.
Preparation Methods
The synthesis of METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Construction of the Thiazolopyridine Ring: This involves the use of fused heteroaryl amines and a Pd-catalyzed amination reaction.
Final Coupling and Esterification: The final product is obtained by coupling the intermediate compounds and esterifying the resulting product.
Chemical Reactions Analysis
METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) under basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been evaluated for its anticancer properties, showing potential in inhibiting cancer cell proliferation.
Biological Studies: Its interactions with biological targets, such as enzymes and receptors, are of interest for drug development.
Industrial Applications: It can be used as a precursor in the synthesis of more complex molecules for pharmaceutical applications.
Mechanism of Action
The mechanism of action of METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory and anticancer effects . The compound induces apoptosis in cancer cells by causing cell cycle arrest at the S phase .
Comparison with Similar Compounds
Similar compounds include other benzodioxole derivatives and thiazolopyridine-based molecules. Compared to these compounds, METHYL 2-[7-(2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE exhibits unique structural features that enhance its biological activity . Some similar compounds include:
Properties
Molecular Formula |
C22H18N2O6S |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 2-[7-(1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate |
InChI |
InChI=1S/C22H18N2O6S/c1-28-19(26)11-23-21-20(31-22(23)27)15(13-7-8-16-17(9-13)30-12-29-16)10-18(25)24(21)14-5-3-2-4-6-14/h2-9,15H,10-12H2,1H3 |
InChI Key |
ATICVEBXVYZKMB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C2=C(C(CC(=O)N2C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)SC1=O |
Origin of Product |
United States |
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